Auriclosene
Description
Global Imperatives in Addressing Antimicrobial Resistance
Antimicrobial resistance (AMR) has become a significant global public health challenge in the 21st century. nih.govnih.gov The World Health Organization (WHO) ranks it as one of the top global public health and development threats. ncid.sgwho.intthinkingaheadinstitute.org This phenomenon occurs when microorganisms like bacteria, viruses, fungi, and parasites evolve to withstand the effects of antimicrobial drugs, rendering treatments for common infections ineffective. ncid.sgthinkingaheadinstitute.org The primary driver for the development of drug-resistant pathogens is the misuse and overuse of antimicrobials in humans, animals, and agriculture. who.intthinkingaheadinstitute.orgitn.co.uk
The consequences of AMR are severe, leading to prolonged illnesses, increased mortality rates, and substantial economic costs. nih.govthinkingaheadinstitute.org In 2019, bacterial AMR was directly responsible for an estimated 1.27 million deaths worldwide and was associated with approximately 4.95 million deaths. who.intitn.co.uk Projections suggest that without effective intervention, AMR could cause 10 million deaths annually by 2050, surpassing cancer as a leading cause of mortality. nih.govthinkingaheadinstitute.org The economic burden is also staggering, with the World Bank estimating that AMR could lead to an additional US 1 trillion to US$ 3.4 trillion per year by 2030. who.intitn.co.uk This silent pandemic threatens to undermine many achievements of modern medicine, making procedures like surgery, cancer chemotherapy, and organ transplants much riskier. who.intthinkingaheadinstitute.org The urgency of this crisis necessitates the development of novel antimicrobial strategies to combat infections caused by resistant pathogens. nih.govnih.gov
Table 1: Projected Global Impact of Antimicrobial Resistance (AMR)
| Impact Area | Statistic | Source |
|---|---|---|
| Direct Deaths (2019) | 1.27 million | who.intitn.co.uk |
| Associated Deaths (2019) | 4.95 million | who.intitn.co.uk |
| Projected Annual Deaths by 2050 | 10 million | ncid.sgthinkingaheadinstitute.org |
| Additional Healthcare Costs by 2050 | US$ 1 trillion | who.intitn.co.uk |
| Projected Annual GDP Loss by 2030 | US$ 1-3.4 trillion | who.intitn.co.uk |
Biologically Inspired Antimicrobial Strategies: The Aganocide Class
In response to the growing threat of AMR, researchers are exploring innovative approaches, including biologically inspired strategies. nih.govnih.gov This involves designing synthetic compounds that mimic natural defense mechanisms found in living organisms. mdpi.comresearchgate.net Nature offers a vast source of inspiration for developing materials with potent activity against drug-resistant pathogens. nih.gov These bio-inspired approaches can offer alternatives to traditional antibiotics, potentially avoiding the development of resistance by employing different mechanisms of action. nih.govmdpi.com
One such innovative class of drugs is the Aganocides. pressrelease.com These compounds are designed to imitate the human body's natural immune response to infection. biospace.com The lead compound in this class to be developed was named auriclosene by the World Health Organization. news-medical.net
The human body possesses a sophisticated innate immune system with endogenous antimicrobial mechanisms to fight off invading pathogens. lu.selu.semsdmanuals.com These defenses include physical barriers like the skin, as well as cellular responses involving phagocytic cells such as neutrophils and macrophages. msdmanuals.comuomus.edu.iq When these cells encounter pathogens, they produce reactive oxygen species and other antimicrobial agents to destroy the invaders. msdmanuals.com
Bio-inspired antimicrobial strategies aim to replicate these highly effective, naturally evolved systems. nih.govmdpi.com By mimicking the function of endogenous antimicrobial molecules, it is possible to create synthetic compounds that are effective against a broad spectrum of microbes. researchgate.net A key advantage of this approach is that pathogens are less likely to develop resistance to mechanisms that are based on the host's own defenses, which attack microbes through multiple, non-specific pathways. mdpi.comnih.gov
A crucial component of the human innate immune response is the compound N-chlorotaurine (NCT). nih.govoup.com N-chlorotaurine is a long-lived oxidant produced by the body's activated neutrophils and monocytes during inflammation. oup.comresearchgate.netnih.gov It is synthesized from the reaction of hypochlorous acid with the amino acid taurine (B1682933). nih.govmdpi.com
Physiologically, N-chlorotaurine plays a dual role. It contributes to the direct killing of a wide range of pathogens, including bacteria, fungi, viruses, and parasites. nih.govoup.com Its mechanism involves oxidizing and chlorinating multiple targets within the microorganisms. nih.gov Secondly, it possesses anti-inflammatory properties and is believed to be involved in the termination of the inflammatory response. oup.commdpi.com The body's tolerance for this endogenous compound makes it an attractive model for developing new, well-tolerated antiseptic agents. nih.govoup.com The bactericidal function of N-chlorotaurine at physiological concentrations during inflammation has been demonstrated in multiple studies. nih.gov
This compound: A Novel Synthetic Aganocide Compound
This compound is a novel, synthetic organic compound from the Aganocide class, designed to mimic the antimicrobial action of endogenous N-chlorotaurine. news-medical.net It is a synthetic analogue of N-chlorotaurine, specifically N,N-dichloro-2,2-dimethyltaurine. auajournals.org While naturally occurring N-chlorotaurine has low shelf stability, this compound was chemically designed to be a more stable molecule, which makes it suitable for development into various formulations. news-medical.net
The mechanism of action of this compound, like that of N-chlorotaurine, is based on its ability to act as a potent oxidizing agent. news-medical.netnih.gov It rapidly oxidizes critical components in bacterial cells, such as cysteine and methionine residues in proteins, disrupting their function and leading to cell death. news-medical.net This non-specific mechanism of action makes the development of bacterial resistance highly unlikely. biospace.comnih.gov Research has shown that this compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Clinical research has explored the application of this compound in various contexts. One area of investigation has been its use as an irrigation solution to prevent urinary catheter blockage and encrustation (UCBE). auajournals.orgfiercebiotech.com Encrustation is caused by bacteria that produce the enzyme urease, leading to the formation of crystalline biofilms that can block the catheter. auajournals.orgfirstwordpharma.com
Table 2: Selected Research Findings on this compound Irrigation Solution for Urinary Catheter Blockage
| Study Finding | Result | Source |
|---|---|---|
| Reduction in Catheter Encrustation (vs. Saline) | Reduced average encrustation from 77% to 22% | fiercebiotech.com |
| Statistical Significance | Statistically significant reduction (p = 0.005) | fiercebiotech.com |
| Early Catheter Removal (due to blockage) | 0% of this compound-treated catheters vs. 50% of saline-treated catheters | fiercebiotech.com |
| Per-Subject Encrustation Reduction (Cross-over trial) | 55% less encrusted than saline-treated catheters (p < 0.001) | auajournals.orgfirstwordpharma.com |
| Complete Encrustation (100%) | None of the this compound-treated catheters vs. 9 of 14 saline-treated | auajournals.orgfirstwordpharma.combiospace.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
846056-87-9 |
|---|---|
Molecular Formula |
C4H9Cl2NO3S |
Molecular Weight |
222.09 g/mol |
IUPAC Name |
2-(dichloroamino)-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C4H9Cl2NO3S/c1-4(2,7(5)6)3-11(8,9)10/h3H2,1-2H3,(H,8,9,10) |
InChI Key |
QYNRGGHZWCUZLK-UHFFFAOYSA-N |
SMILES |
CC(C)(CS(=O)(=O)O)N(Cl)Cl |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)N(Cl)Cl |
Appearance |
Solid powder |
Other CAS No. |
846056-87-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVC-422; NVC 422; NVC422; CD07223; CD-07223; CD 07223; Auriclosene. |
Origin of Product |
United States |
Preclinical Characterization of Auriclosene
Synthetic Optimization and Enhanced Stability of Auriclosene
This compound, chemically known as N,N-dichloro-2,2-dimethyltaurine, was strategically designed to overcome the stability issues inherent in its parent compound, N-chlorotaurine. nih.gov While N-chlorotaurine demonstrates broad-spectrum antimicrobial activity, its practical application is limited by its instability. The synthesis of this compound involves the use of 2,2-dimethyltaurine, a modification that prevents hydrolytic dehydrochlorination, a primary degradation pathway for N-chlorotaurines. nih.gov This structural alteration confers a significant advantage, resulting in a compound with long-term stability in solution, a critical feature for a viable therapeutic product. nih.gov
Solutions of this compound have demonstrated stability over a pH range of 2.6 to 6.0 when stored at ambient temperature in borosilicate glass vials. asm.org This enhanced stability is a key attribute that has facilitated its development as a clinical candidate. nih.gov
In Vitro Efficacy Assessments of this compound
The in vitro antimicrobial properties of this compound have been extensively evaluated to determine its spectrum of activity and potency against various pathogens.
Standardized Antimicrobial Susceptibility Testing
This compound has demonstrated broad-spectrum microbicidal activity against a wide array of pathogens, including antibiotic-resistant strains. researchgate.netresearchgate.net Standardized testing has shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net The minimum bactericidal concentration (MBC) and minimum fungicidal concentration (MFC) values highlight its potent antimicrobial action.
Interactive Data Table: Antimicrobial Susceptibility of this compound (NVC-422)
| Pathogen | Strain Type | Minimum Bactericidal/Fungicidal Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibiotic-Resistant | 0.12 - 4 |
| Enterococcus faecium | Antibiotic-Resistant | 0.12 - 4 |
| Gram-negative bacteria | - | 0.12 - 4 |
| Gram-positive bacteria | - | 0.12 - 4 |
| Candida albicans | Yeast | 32 |
| Candida glabrata | Yeast | 16 |
Data sourced from multiple in vitro studies. asm.orgresearchgate.net
Notably, this compound has shown efficacy against clinically relevant antibiotic-resistant bacteria, including 20 strains of resistant S. aureus and 18 strains of resistant enterococci. researchgate.net Furthermore, studies have indicated that repeated exposure of bacteria like S. aureus and E. coli to sub-lethal concentrations of this compound did not result in an increase in their MBC values, suggesting a low potential for the development of microbial resistance. researchgate.net The antimicrobial activity of this compound is also pH-dependent, with enhanced and rapid killing observed at lower pH levels. asm.org At a pH of 4 and a concentration of 32 μg/ml, this compound was able to completely kill both Escherichia coli and S. aureus within five minutes. asm.org
Quantitative Biofilm Eradication Studies
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. This compound has been evaluated for its ability to eradicate established biofilms, a crucial attribute for its potential applications, such as in preventing urinary catheter blockage. mdpi.com
Studies have demonstrated significant reductions in biofilm viability and mass upon treatment with this compound. For instance, a 60-minute treatment with this compound led to a reduction of up to 6 logs in E. coli biofilm grown on Foley catheters. researchgate.net In a separate model using a medical reactor, a 4-hour treatment with this compound as a lock solution resulted in a biofilm reduction of up to 4 logs for S. aureus. researchgate.net
Interactive Data Table: Efficacy of this compound in Biofilm Eradication
| Biofilm Model | Target Organism | Treatment Duration | Biofilm Reduction (log CFU) |
|---|---|---|---|
| Foley Catheter | Escherichia coli | 60 minutes | Up to 6 |
| MRD Reactor | Staphylococcus aureus | 4 hours | Up to 4 |
CFU: Colony-Forming Units. Data represents the reduction in viable bacteria within the biofilm. researchgate.net
These findings underscore the potential of this compound in managing biofilm-associated infections, particularly in medical device settings.
Comparative Evaluation of Therapeutic Index in Preclinical Systems
The therapeutic index, a measure of a drug's safety margin, is a critical parameter in preclinical evaluation. It is generally assessed by comparing the concentration required for a therapeutic effect to the concentration at which toxicity occurs. For this compound, in vitro cytotoxicity data provides one part of this equation. The 50% cytotoxicity (CC50) of this compound has been determined to be 1,440 μg/ml. researchgate.net
When comparing this cytotoxicity value to its in vitro efficacy, a favorable therapeutic window is suggested. The MBC values for a range of bacteria are between 0.12 and 4 μg/ml, and for fungi, they are between 16 and 32 μg/ml. asm.orgresearchgate.net This indicates that the concentrations required to kill microbial pathogens are substantially lower than the concentration that causes significant toxicity to mammalian cells in vitro. For example, the ratio of the cytotoxic concentration to the bactericidal concentration can be as high as 12,000 (1440 μg/ml / 0.12 μg/ml). This wide separation between effective and toxic concentrations in preclinical systems supports the potential for safe topical application.
In Vivo Preclinical Model Validation of this compound's Activity
To bridge the gap between in vitro findings and potential clinical use, the efficacy of this compound has been validated in relevant animal models of infection.
Animal Models for Topical Antimicrobial Efficacy
The in vivo efficacy of this compound has been demonstrated in a rat model of an infected granulating wound. asm.org In this model, treatment with this compound resulted in a significant reduction in the bacterial burden within the tissue and promoted faster wound healing compared to a saline-treated control group. asm.org This provides direct evidence of its antimicrobial activity in a living organism.
Furthermore, the efficacy and safety of this compound have been evaluated in an ex vivo model using porcine corneas. nih.gov In this model, which mimics an ocular infection, this compound was effective in killing Pseudomonas aeruginosa and Staphylococcus aureus, even when the bacteria had penetrated into the deeper stromal layers of the cornea. nih.gov Importantly, in an EpiOcular™ tissue model, this compound showed no or very low potential to cause corneal irritation, further supporting its safety for topical use. nih.gov While specific murine skin infection models for impetigo using this compound are not detailed in the available preclinical literature, the successful outcomes in these other models, combined with promising clinical trial results for a topical gel formulation in treating impetigo, underscore its potential as a topical antimicrobial agent. asm.orgnih.govresearchgate.net
Models for Prevention of Catheter-Associated Biofilm Formation and Encrustation
Long-term use of indwelling urinary catheters is frequently complicated by the formation of crystalline biofilms, which can lead to catheter encrustation and blockage. novabay.comclinicaltrials.gov These biofilms are often caused by urease-producing bacteria, with Proteus mirabilis being a primary culprit. novabay.comfrontiersin.orgnih.gov The bacteria colonize the catheter surface, and through the action of urease, they raise the urinary pH, which in turn causes the crystallization of calcium and magnesium phosphates within the biofilm matrix. novabay.commdpi.com This process can lead to complete obstruction of the catheter, causing urine retention and increasing the risk of serious complications like pyelonephritis and septicemia. nih.gov
To address this challenge, preclinical models have been instrumental in evaluating the efficacy of potential preventative agents like this compound. One such model is the in vitro Catheter Biofilm Model (CBM), designed to simulate the conditions of a catheterized bladder and assess the ability of different interventions to prevent biofilm formation and maintain catheter patency. jurology.com
In a key preclinical study utilizing a CBM, the efficacy of this compound (formerly designated NVC-422) was evaluated against Proteus mirabilis, a microorganism notorious for causing crystalline biofilms. jurology.com The model involved inoculating the artificial bladder chamber with 10⁸ colony-forming units (CFU) of P. mirabilis and allowing the biofilm to establish for 48 hours before initiating daily treatments. jurology.com The study compared a citrate-buffered formulation of 0.2% this compound with other irrigation solutions and antimicrobial-coated catheters. jurology.com
The results demonstrated that catheters irrigated with the citrate-buffered this compound solution maintained patency for the entire 10-day study period. jurology.com Furthermore, this formulation led to the complete eradication of P. mirabilis and the associated biofilm within a single day of treatment. jurology.com
In stark contrast, untreated catheters and those irrigated with isotonic saline or 0.25% acetic acid became blocked within 4 to 6 days. novabay.comjurology.com Even commercially available antimicrobial-coated catheters, such as those with silver-hydrogel or nitrofurazone, did not show an extended period of patency compared to the untreated controls. jurology.comresearchgate.net Another irrigation solution, Renacidin®, did maintain catheter patency throughout the 10-day study, but it did not have an effect on the colonization of P. mirabilis in the bladder chamber. jurology.com Similarly, when this compound was formulated in a 10 mM acetate-buffered saline (pH 4), it also maintained patency but did not eradicate the bacteria. novabay.comjurology.com This highlights the importance of the formulation, with the citrate-buffered this compound solution demonstrating both antimicrobial and anti-biofilm efficacy. novabay.com
The study also measured the CFU counts in the bladder chamber, where the citrate-buffered this compound solution was shown to eradicate P. mirabilis to the limit of detection after the first day of treatment. novabay.com Other solutions, including Renacidin®, acetic acid, and saline, did not reduce the bacterial counts. novabay.com
The following data tables summarize the key findings from these preclinical studies.
Table 1: Catheter Patency in an In Vitro Model with Proteus mirabilis Biofilm
| Treatment Group | Time to Catheter Blockage (Days) |
|---|---|
| 0.2% this compound in Citrate Buffer | >10 (No Blockage) |
| Renacidin® | >10 (No Blockage) |
| 0.2% this compound in Acetate Buffer | >10 (No Blockage) |
| 0.25% Acetic Acid | 4-6 |
| Isotonic Saline | 4-6 |
| Untreated Control | ~5 |
| Silver-Hydrogel Coated Catheter | ~5 |
| Nitrofurazone-Coated Catheter | ~5 |
Data sourced from multiple preclinical studies. novabay.comjurology.com
Table 2: Efficacy of Irrigation Solutions on Proteus mirabilis in an In Vitro Catheter Biofilm Model
| Irrigation Solution | Effect on P. mirabilis Colonization | Biofilm Eradication |
|---|---|---|
| 0.2% this compound in Citrate Buffer | Complete Eradication | Yes (within 1 day) |
| 0.2% this compound in Acetate Buffer | No significant reduction | No |
| Renacidin® | No significant reduction | No |
| 0.25% Acetic Acid | No significant reduction | No |
| Isotonic Saline | No significant reduction | No |
Data reflects outcomes after daily irrigation treatments in the CBM. novabay.comjurology.com
These preclinical findings underscore the potential of a citrate-buffered this compound irrigation solution to not only prevent the physical blockage of urinary catheters by crystalline biofilms but also to eradicate the causative pathogen, P. mirabilis. The rapid and effective action observed in these in vitro models provided a strong basis for further clinical investigation of this compound for this indication.
Mechanistic Insights into Auriclosene S Antimicrobial Action
Oxidative Mechanism of Pathogen Inactivation
The core of Auriclosene's antimicrobial efficacy lies in its function as a potent oxidizing agent. This activity is analogous to that of its parent compound, N-chlorotaurine (NCT), which is an endogenous oxidant produced by human granulocytes and monocytes as part of the innate immune response to infection. mdpi.compathogenics.com this compound leverages the transfer of its active chlorine to attack multiple targets within pathogenic microorganisms. nih.gov
A primary mode of this compound's action is the targeted oxidation of crucial amino acids within microbial proteins. Research specifically on this compound (also known as NVC-422) has demonstrated that its antimicrobial activity is driven by the selective oxidation of sulfur-containing amino acid residues, namely cysteine and methionine. nih.gov These amino acids are particularly susceptible to oxidation due to the presence of sulfur, and their modification can lead to significant conformational changes in proteins, thereby inactivating them. nih.gov This oxidative inactivation of essential proteins disrupts critical cellular functions and is a key step in pathogen neutralization. nih.gov
| Target Amino Acid | Mechanism of Action | Consequence for Pathogen |
| Cysteine | Oxidation of thiol groups (-SH) | Disruption of protein structure and function, enzyme inactivation. |
| Methionine | Oxidation of thioether group (-S-CH₃) | Inactivation of key proteins, loss of biological function. |
This table summarizes the selective oxidative action of this compound on key amino acid residues.
The oxidative power of this compound extends to the structural components of bacteria, leading to a loss of physical integrity. Studies on its parent compound, N-chlorotaurine, which shares a similar mechanism, have used transmission electron microscopy to reveal significant changes in the bacterial cell envelope. pathogenics.com These observations include alterations to the bacterial cell membrane and subsequent cytoplasmic disintegration. pathogenics.com This disruption compromises the protective barrier of the bacterium, leading to cell death. The widespread and non-specific nature of this attack on the cell surface makes it difficult for bacteria to develop resistance.
This compound has demonstrated significant virucidal activity, acting directly on extracellular viral particles. nih.gov A key study on its effect against adenovirus type 5 (Ad5), a cause of highly contagious eye infections, revealed that this compound (NVC-422) inactivates the virus without interfering with the replication process within host cells. nih.gov This indicates a direct attack on the mature, infectious virus outside the cell.
The mechanism involves the oxidative inactivation of essential viral proteins, such as the fiber and hexon proteins of the adenovirus. nih.gov Oxidation of these proteins leads to conformational changes that result in the destruction of the virus's physical structure and a loss of infectivity. nih.gov
| Viral Target | Effect of this compound (NVC-422) | Outcome |
| Adenovirus Type 5 (Ad5) | Oxidative inactivation of key proteins (fiber, hexon) | Destruction of viral morphology, loss of integrity and infectivity. nih.gov |
This table details the specific virucidal effects of this compound on Adenovirus Type 5.
Neutralization of Bacterial Toxins
In addition to its direct action on pathogens, this compound is capable of neutralizing toxins secreted by bacteria. A collaborative study highlighted data supporting the mechanism of action for NVC-422 against toxins produced by bacteria such as Escherichia coli. biospace.com
The parent compound, N-chlorotaurine (NCT), has been shown to directly inactivate a range of bacterial virulence factors and toxins through oxidation. nih.govnih.gov This includes potent toxins from significant human pathogens. nih.gov The ability to neutralize these toxins is a critical therapeutic feature, as toxins are often responsible for the primary symptoms and pathology of bacterial diseases.
| Bacterial Source | Toxin Neutralized by N-chlorotaurine (NCT) |
| Enterohaemorrhagic E. coli | Shigatoxin nih.gov |
| Staphylococcus aureus | Toxic Shock Syndrome Toxin 1 (TSST-1) nih.gov |
| Staphylococcus aureus | Enterotoxin A and Enterotoxin B nih.gov |
| Staphylococcus aureus | Exfoliative Toxin A nih.gov |
This table lists bacterial toxins that the parent compound of this compound, N-chlorotaurine, has been shown to inactivate.
Differentiation of this compound's Mechanism from Conventional Antibiotics
The antimicrobial mechanism of this compound is fundamentally distinct from that of conventional antibiotics. Most antibiotics are designed to interact with a specific molecular target, such as an enzyme involved in cell wall synthesis or a component of the ribosome. pathogenics.com This high specificity, while effective, creates a pathway for resistance to develop through mutations in the target site.
In contrast, this compound, through its oxidizing and chlorinating action, attacks multiple, non-specific targets in a pathogen simultaneously. nih.gov These targets include a wide array of proteins (via oxidation of cysteine and methionine), lipids, and other molecules essential for both structure and function. This multi-targeted approach means that a single mutation cannot confer resistance. Consequently, the development of resistance to this compound and other N-chloramines is considered highly unlikely, a significant advantage over traditional antibiotics. nih.govpathogenics.com
Spectrum of Antimicrobial Activity and Resistance Considerations
Broad-Spectrum Efficacy against Diverse Microorganisms
The compound exhibits rapid, concentration- and time-dependent microbicidal activity. nih.govresearchgate.net Its efficacy extends across different categories of microbes, making it a subject of significant research interest.
Auriclosene has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Research indicates that the minimum bactericidal concentration (MBC) of NVC-422 required to kill these bacteria is low, ranging from 0.12 to 4 μg/ml. researchgate.net The compound has shown potential for the rapid decolonization of various urologic pathogens, such as the Gram-negative bacterium Proteus mirabilis. researchgate.net Studies involving repeated exposure of bacteria to this compound have shown a low potential for the development of resistance. For instance, after 25 serial passages of Escherichia coli and Pseudomonas aeruginosa, no significant increase in the minimum inhibitory concentrations (MICs) for NVC-422 was observed. nih.gov
Table 1: In Vitro Bactericidal Activity of this compound (NVC-422)
| Bacterial Type | Concentration Range (MBC) | Reference |
|---|
The antimicrobial spectrum of this compound includes notable activity against various fungi and yeasts. medkoo.comnih.gov In vitro tests have established its fungicidal properties. The minimum fungicidal concentration (MFC) of NVC-422 against Candida albicans was found to be 32 μg/ml, and against Candida glabrata, it was 16 μg/ml. researchgate.net
Table 2: In Vitro Fungicidal Activity of this compound (NVC-422)
| Fungal Species | Concentration (MFC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | researchgate.net |
This compound possesses broad-spectrum virucidal activity, as demonstrated in in-vitro studies against a range of viral pathogens, particularly those affecting the eyes. medkoo.comresearchgate.net It has been shown to effectively reduce the viral load of several human adenovirus serotypes as well as herpes simplex virus. researchgate.net The compound's mechanism involves the oxidation of essential sulfur-containing functional groups in viral proteins, which can lead to conformational changes that disrupt protein assembly and function. nih.gov
Table 3: In Vitro Virucidal Efficacy of this compound (NVC-422)
| Virus | Concentration | Incubation Time | Viral Titer Reduction | Reference |
|---|---|---|---|---|
| Human Adenovirus (HAdV-5, -8, -19, -37) | 250 µM | 1 hour | ≥4 logs | researchgate.net |
| Herpes Simplex Virus 1 (HSV-1) | 250 µM | 1 hour | ≥4 logs | researchgate.net |
| Coxsackievirus A24 | 2.5 mM | 1 hour | 4 logs | researchgate.net |
Based on the conducted research, no specific data regarding the activity of this compound against amoebic pathogens is currently available.
Efficacy against Multi-Drug Resistant Pathogens
A key attribute of this compound is its demonstrated high efficacy against multi-drug resistant (MDR) bacteria in in-vitro studies. medkoo.com This includes effectiveness against challenging pathogens such as Vancomycin-resistant Enterococcus (VRE). medkoo.com
This compound is highly effective in vitro against strains of Methicillin-resistant Staphylococcus aureus (MRSA). medkoo.com MRSA are strains of Staphylococcus aureus that have developed resistance to beta-lactam antibiotics and are responsible for difficult-to-treat infections. ucla.edu Importantly, the development of resistance to this compound appears to be significantly lower than for other topical antibiotics. In a study involving 50 serial passages of MRSA, no significant increase in the MIC for NVC-422 was detected. nih.gov In contrast, the MICs for other agents like mupirocin (B1676865) and fusidic acid increased 64-fold and 256-fold, respectively, under similar conditions. researchgate.netnih.gov Furthermore, no cross-resistance to NVC-422 was seen in strains that were resistant to mupirocin, fusidic acid, or retapamulin (B1680546). nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (NVC-422) |
| N-chlorotaurine |
| Ciprofloxacin |
| Mupirocin |
| Fusidic acid |
| Retapamulin |
Activity against Vancomycin-Resistant Enterococcus (VRE)
This compound, also known as NVC-422, has demonstrated a broad spectrum of antimicrobial activity against a variety of pathogens, including antibiotic-resistant strains. asm.orgpatsnap.com In comprehensive in vitro studies, this compound was tested against 17 different microbial strains and was shown to be effective against them all. nih.gov This includes activity against antibiotic-resistant Enterococcus faecium, a common Gram-positive bacterium that can be difficult to treat. asm.orgnih.gov
The minimum bactericidal concentration (MBC) of this compound required to kill Gram-positive bacteria, such as E. faecium, was found to be in the range of 0.12 to 4 μg/ml. asm.orgnih.gov This demonstrates the compound's potent bactericidal properties against challenging, drug-resistant organisms. patsnap.com
Resistance Prevention Mechanisms of this compound
The primary mechanism by which this compound prevents the development of resistance is tied to its method of action, which mimics the natural defenses of the human immune system. news-medical.netbiospace.com Unlike traditional antibiotics that often target specific metabolic pathways, this compound acts as a non-specific oxidizing agent. news-medical.netnih.gov
Its mode of action involves the rapid oxidation of crucial sulfur-containing components in bacterial cells, such as methionine and cysteine residues found in cell wall and membrane proteins. news-medical.netnih.gov This process disrupts multiple vital functions, leading to rapid cell death. By attacking multiple targets simultaneously, this compound makes it exceedingly difficult for bacteria to develop resistance through a single mutation. news-medical.net This multi-targeted approach is fundamental to its low propensity for inducing resistance. researchgate.net
Evaluation of Resistance Development in Serial Passage Studies
Serial passage studies are a standard laboratory method used to assess the likelihood of a microorganism developing resistance to an antimicrobial agent over time. nih.gov In these studies, bacteria are repeatedly exposed to sub-lethal concentrations of a compound, and any changes in the minimum inhibitory concentration (MIC) are monitored.
Extensive serial passage studies have been conducted to evaluate the potential for bacteria to develop resistance to this compound (NVC-422). The results consistently show that there is no significant increase in the MIC of this compound, even after numerous passages. nih.gov This indicates an extremely low likelihood of resistance development. researchgate.netnih.gov
For instance, in one key study, multiple bacterial species were subjected to serial passages with this compound. nih.gov The findings are summarized below:
Table 1: Results of Serial Passage Studies with this compound (NVC-422)
| Microorganism | Number of Passages | Change in MIC | Conclusion |
|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 50 | No significant increase | No resistance developed |
| Staphylococcus aureus | 25 | No significant increase | No resistance developed |
| Pseudomonas aeruginosa | 25 | No significant increase | No resistance developed |
| Escherichia coli | 25 | No significant increase | No resistance developed |
Data sourced from a study on susceptibility to NVC-422 in multiple-passage studies. nih.gov
These results confirm that the development of resistance to this compound is highly unlikely. nih.gov
Comparative Analysis of Resistance Induction with Standard Antimicrobials
To further underscore the stability of this compound's antimicrobial activity, its performance in serial passage studies was compared directly with that of several standard antibiotics. The comparative analysis revealed a stark contrast in resistance induction. While this compound's MIC remained unchanged, the MICs for the comparator antibiotics increased dramatically, indicating the development of significant resistance. nih.gov
In a study involving 50 passages of Methicillin-Resistant Staphylococcus aureus (MRSA), the MIC for this compound did not increase. In contrast, the MICs for mupirocin, fusidic acid, and retapamulin rose by as much as 64-fold, 256-fold, and 16-fold, respectively. nih.gov Similar results were observed with other bacteria against the antibiotic ciprofloxacin. nih.gov
Table 2: Comparative Analysis of MIC Fold-Increase After Serial Passage
| Antimicrobial | Organism | Passages | MIC Fold-Increase |
|---|---|---|---|
| This compound (NVC-422) | MRSA | 50 | None |
| Mupirocin | MRSA | 25 | 4 to 32 |
| Fusidic Acid | MRSA | 25 | 128 to 512 |
| Retapamulin | MRSA | 50 | 4 to 16 |
| This compound (NVC-422) | E. coli | 25 | None |
| Ciprofloxacin | E. coli | 25 | 256 |
| This compound (NVC-422) | P. aeruginosa | 25 | None |
| Ciprofloxacin | P. aeruginosa | 25 | 32 |
This interactive table is based on data from a comparative serial passage study. nih.gov
Advanced Research Methodologies and Computational Approaches
Spectroscopic and Structural Analysis of Auriclosene's Molecular Interactions
The elucidation of this compound's three-dimensional structure and its interactions with biological targets is foundational to understanding its mechanism of action. This is achieved through a combination of spectroscopic and structural analysis techniques.
Spectroscopic Characterization : Methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to confirm the molecular structure of newly synthesized aganocides. mdpi.comnih.gov IR spectra are used to identify characteristic absorption bands for functional groups within the molecule. mdpi.com NMR spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the chemical environment of atoms, confirming the compound's structural integrity. mdpi.comnih.gov Electronic spectra, recorded in various solvents, reveal characteristic absorption bands corresponding to π-π* transitions within the chromophores of the molecule. mdpi.com
X-ray Crystallography : To obtain a definitive three-dimensional structure, X-ray crystallography is the gold standard. bayer.com This technique determines the precise positions of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam. bayer.com When an aganocide is co-crystallized with its protein target, this method provides a detailed atomic-level view of the binding site, revealing the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its biological activity. proteinstructures.comdrugdesign.org
Computational Chemistry and Molecular Modeling for this compound Research
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling researchers to study chemical systems on the computer. bayer.comkallipos.gr These in silico methods provide deep insights into a molecule's properties and interactions, guiding the synthesis and optimization of promising drug candidates like this compound. bayer.comnih.gov
Before extensive laboratory testing, computational tools can predict the likely biological effects of a compound. In silico prediction is a computational technique that uses a compound's chemical structure to infer its mechanism of action and potential therapeutic uses based on known bioactivity information. nih.gov For this compound and its analogues, software platforms can screen the molecular structure against databases of known biological activities to generate a "biological activity spectrum." nih.govyoutube.com This spectrum highlights potential activities, such as kinase or enzyme inhibition, helping to prioritize compounds for further investigation and eliminating those with a low probability of success early in the discovery process. nih.gov
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. drugdesign.orgatlantis-press.com This technique is critical for understanding how this compound interacts with its molecular target, such as the enoyl-ACP reductase (FabI) enzyme. nih.gov
The process involves placing the 3D structure of this compound into the binding site of its target protein. nih.gov Docking algorithms then sample a wide range of positions and conformations to find the most favorable binding mode, which is typically the one with the lowest binding energy score. atlantis-press.com The results of these simulations reveal crucial details about the binding:
Binding Affinity : The docking score (e.g., in kcal/mol) provides an estimate of the binding affinity between this compound and its target. atlantis-press.com
Key Interactions : The simulation identifies specific amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. nih.gov For example, studies on the related compound Triclosan have shown that a 2-hydroxyl group on one of its rings is vital for forming a key hydrogen bond, and that substitutions at other positions can enhance or disrupt binding. nih.gov
| Parameter | Description | Example Insight for Aganocide Research |
|---|---|---|
| Binding Energy (kcal/mol) | Indicates the strength of the interaction between the ligand and the protein. More negative values suggest stronger binding. | Comparing the binding energies of different this compound derivatives to select the most potent candidates. atlantis-press.com |
| Interacting Residues | Identifies the specific amino acids in the protein's binding pocket that interact with the ligand. | Reveals which parts of the this compound molecule are essential for binding and where modifications could be made. nih.gov |
| Hydrogen Bonds | Shows specific, strong directional interactions that are critical for binding specificity and affinity. | Confirming that a key functional group on this compound is correctly positioned to form a hydrogen bond with the target. nih.gov |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of every atom in the complex over time. youtube.comarxiv.org MD simulations are performed to assess the stability of the this compound-protein complex and to analyze how their interactions evolve. nih.govatlantis-press.com
A stable complex is indicated by the Root Mean Square Deviation (RMSD) of the protein and ligand atoms remaining within a low, stable range (e.g., below 2.5–3.0 Å) throughout the simulation. atlantis-press.comresearchgate.net These simulations confirm whether the binding pose predicted by docking is maintained over time and provide a more accurate understanding of the forces that stabilize the interaction. researchgate.netnih.gov
Structure-based drug design (SBDD) is a powerful, iterative process that uses the 3D structural information of the target protein to guide the development of new drugs. mdpi.comlongdom.org Once the binding mode of a lead compound like this compound is understood through crystallography and computational modeling, medicinal chemists can apply SBDD principles to design improved aganocides. proteinstructures.comnih.gov
The process involves iterative cycles of designing, synthesizing, and testing new derivatives. drugdesign.org For instance, if docking and structural analysis reveal an unoccupied pocket near the bound this compound, a chemist might design a new analogue with an additional functional group to fill that space and form new, favorable interactions, thereby increasing potency. drugdesign.org Similarly, understanding which interactions are critical for activity—such as the π-π stacking interaction between Triclosan's A ring and NAD⁺—allows researchers to avoid modifications that would disrupt these key features. nih.gov This rational design approach significantly accelerates the development of more effective aganocides. saromics.com
High-Throughput Screening Approaches for Novel Aganocide Identification
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. azolifesciences.commdpi.com This approach is essential for identifying novel aganocides that may act through similar or entirely new mechanisms compared to this compound. nih.govnih.gov
HTS campaigns for discovering new antimicrobial agents often use cell-based or whole-organism assays. mdpi.com For example, a screen could use a model organism like the nematode C. elegans infected with a pathogenic bacterium. nih.govnih.gov Large libraries of compounds are added to individual wells, and automated microscopy and image analysis are used to quantify the survival of the worms. nih.gov Compounds that enhance survival are identified as "hits." nih.gov
This method is powerful because it can identify compounds that work in vivo and can uncover molecules that act through novel mechanisms, such as those that don't kill the pathogen directly but instead interfere with its virulence or boost the host's immune response. nih.gov The identification of several new structural classes of anti-infective compounds validates HTS as a crucial strategy for discovering the next generation of aganocides. nih.gov
Exploration of Auriclosene Analogues and Derivatives
Design and Synthesis of Novel Aganocide Analogues and Derivatives
The primary design strategy behind the development of auriclosene and its analogues is to improve upon the stability of the naturally occurring antimicrobial, N-chlorotaurine (NCT). researchgate.netresearchgate.net NCT, while effective, is relatively unstable, which limits its therapeutic application. researchgate.net The synthesis of novel aganocide analogues, therefore, focuses on modifications to the core taurine (B1682933) structure to prevent degradation pathways. researchgate.net
A key instability of N-chlorotaurines is their tendency to undergo hydrolytic dehydrochlorination. researchgate.net To circumvent this, a strategic design involves the substitution of hydrogen atoms on the carbon backbone of taurine. A significant breakthrough was the synthesis of 2,2-dimethyltaurine, which, when chlorinated, yields N-chloro-2,2-dimethyltaurine derivatives that are markedly more stable. researchgate.net This structural modification prevents the elimination reaction that leads to the degradation of the parent NCT molecule. researchgate.net
The synthesis of these analogues is typically achieved through the chlorination of the corresponding amine precursors. For instance, N,N-dichloro-2,2-dimethyltaurine (this compound or NVC-422) is prepared from 2,2-dimethyltaurine. researchgate.net Similarly, other derivatives, such as N-monochloro-2,2-dimethyltaurine (NVC-612), are synthesized using analogous chlorination reactions. asm.org The general synthetic approach involves the reaction of the taurine or its derivative with a chlorinating agent, such as sodium hypochlorite. researchgate.net More recent synthetic approaches have explored the use of polymeric materials with immobilized N-chlorosulfonamide groups as the chlorinating agent to produce high-purity solutions. researchgate.net
The overarching goal of these synthetic efforts is to create a portfolio of N-chloramine-based compounds with a range of stabilities and activities, allowing for the selection of optimal candidates for various therapeutic applications. rsc.orgacs.org This includes the development of compounds suitable for use in settings that may require longer shelf-life or resilience to different environmental conditions. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The antimicrobial efficacy of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how specific molecular features influence their biological activity and for guiding the design of more potent and selective antimicrobial agents.
The essential pharmacophoric element for the antimicrobial activity of this compound and its analogues is the N-chloramine moiety (>N-Cl). acs.orgnih.gov The antimicrobial action is attributed to the oxidizing power of the positively charged chlorine atom (Cl+), which can react with and inactivate essential biomolecules in pathogens. nih.gov This includes the oxidation of sulfhydryl and sulfide (B99878) groups in amino acids like cysteine and methionine, which are critical components of bacterial proteins and enzymes. nih.gov
Structural modifications to the this compound scaffold can modulate its antimicrobial spectrum and efficacy. Key areas of modification include:
Substitution on the Carbon Backbone: The introduction of methyl groups at the C2 position of the taurine backbone, as seen in this compound (N,N-dichloro-2,2-dimethyltaurine), significantly enhances the molecule's stability by preventing dehydrochlorination. researchgate.net This increased stability allows for a more sustained release of active chlorine, potentially influencing its effectiveness against a broader range of microorganisms over time.
Number of Chlorine Atoms: The degree of chlorination on the nitrogen atom also plays a critical role. For instance, N,N-dichloro-2,2-dimethyltaurine (this compound/NVC-422) and N-monochloro-2,2-dimethyltaurine (NVC-612) exhibit different properties. While both are effective antimicrobials, the presence of two chlorine atoms in this compound may contribute to a more potent or rapid initial antimicrobial effect compared to its monochlorinated counterpart. asm.org
Transchlorination: The antimicrobial activity of N-chlorotaurine and its analogues can be enhanced in the presence of ammonium (B1175870) or other amino compounds through a process called transchlorination. researchgate.net This reaction leads to the formation of more lipophilic and highly microbicidal monochloramine (NH₂Cl), which can more readily penetrate microbial cell walls. researchgate.netoup.com This suggests that the formulation of this compound derivatives could be optimized to leverage this synergistic effect and broaden their antimicrobial spectrum.
Preclinical Assessment of Derivative Efficacy in In Vitro and In Vivo Models
A substantial body of preclinical research has been conducted to evaluate the efficacy of this compound and its analogues. These studies have demonstrated their broad-spectrum antimicrobial activity and potential for various therapeutic applications.
In Vitro Efficacy:
This compound (NVC-422) has been shown to be effective against a wide range of microbial pathogens in vitro, including antibiotic-resistant strains. researchgate.net It has demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, minimum bactericidal concentrations (MBCs) of NVC-422 against Gram-positive and Gram-negative bacteria have been reported to be in the range of 0.12 to 4 μg/ml. researchgate.net
Studies have also demonstrated the efficacy of this compound and its analogues against biofilms, which are notoriously difficult to eradicate. N-chlorotaurine (NCT) has been shown to be active against long-term biofilms of Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella variicola. mdpi.com The dimethylated derivatives, such as this compound, were designed for improved stability, which is a crucial attribute for activity against persistent biofilm infections. researchgate.net
The antimicrobial activity of these compounds is often dose- and time-dependent. For instance, in a study on periodontal pathogens, 1% NCT was able to kill various Streptococcus species within 10-20 minutes. mdpi.comsemanticscholar.org
In Vivo and Ex Vivo Efficacy:
Preclinical studies in animal and ex vivo models have provided further evidence for the efficacy of this compound and its derivatives. In an ex vivo model of corneal infection, this compound (NVC-422), N-monochloro-2,2-dimethyltaurine (NVC-612), and NCT were all effective in reducing bacterial counts of P. aeruginosa and S. aureus. researchgate.net All three compounds, at a concentration of 55 mM, caused a significant reduction in bacteria, including those that had penetrated the corneal stroma. researchgate.net
A Phase 2 clinical study of an this compound irrigation solution for preventing urinary catheter blockage and encrustation (UCBE) showed positive results. fiercebiotech.com The solution significantly reduced the degree of catheter encrustation compared to saline. fiercebiotech.com This highlights the potential of this compound in a real-world clinical application. Furthermore, a mouse peritonitis model demonstrated a post-antibiotic effect of NCT, where bacteria were attenuated even after sublethal exposure. nih.gov
The table below summarizes some of the preclinical findings for this compound and its analogues.
| Compound | Model | Pathogen(s) | Key Findings | Reference(s) |
| This compound (NVC-422) | In vitro | Gram-positive & Gram-negative bacteria | MBC values ranged from 0.12 to 4 μg/ml. | researchgate.net |
| NVC-422, NVC-612, NCT | Ex vivo corneal model | Pseudomonas aeruginosa, Staphylococcus aureus | All three compounds significantly reduced bacterial counts. | researchgate.net |
| This compound (NVC-422) | Phase 2 Clinical Study | Urinary catheter blockage | Significantly reduced catheter encrustation. | fiercebiotech.com |
| N-chlorotaurine (NCT) | In vitro biofilm model | S. aureus, P. aeruginosa, K. variicola | Active against long-term biofilms. | mdpi.com |
| N-chlorotaurine (NCT) | Mouse peritonitis model | Bacteria | Demonstrated a post-antibiotic effect. | nih.gov |
| NVC-422, NVC-612, NCT | In vitro (human blood) | S. aureus, E. coli, C. albicans | Maintained microbicidal activity in diluted human blood. | asm.orgnih.gov |
Comparative Analysis of Novel Analogues with Parent this compound
Comparative studies of novel N-chlorotaurine analogues with the parent compound, this compound (NVC-422), are essential for identifying derivatives with superior properties for specific applications. These analyses focus on differences in stability, antimicrobial efficacy, and other biological activities.
The primary advantage of this compound and its dimethylated analogue, NVC-612, over the original N-chlorotaurine (NCT) is their enhanced stability. researchgate.net The substitution of hydrogens with methyl groups at the C2 position of the taurine backbone in this compound and NVC-612 prevents dehydrochlorination, leading to a longer shelf-life and more sustained antimicrobial action. researchgate.net
In terms of antimicrobial activity, direct comparisons have been made. An ex vivo study on infected porcine corneas demonstrated that this compound (NVC-422), NVC-612, and NCT were all effective at reducing bacterial loads of P. aeruginosa and S. aureus at a concentration of 55 mM. researchgate.net This suggests that the structural modifications to improve stability did not compromise the inherent potent bactericidal activity of the N-chloramine pharmacophore.
A study evaluating the antimicrobial and anticoagulant activities of these compounds in human blood found that NCT, NVC-422, and NVC-612 all maintained their microbicidal activity in diluted blood. asm.orgnih.gov Interestingly, these compounds also exhibited anticoagulant properties, prolonging prothrombin time and activated partial thromboplastin (B12709170) time. asm.orgnih.gov This dual activity could be particularly beneficial for applications such as catheter lock solutions, where both prevention of infection and maintenance of catheter patency are desired. asm.orgnih.gov
The following table provides a comparative overview of key characteristics of NCT and its analogues, this compound (NVC-422) and NVC-612.
| Characteristic | N-chlorotaurine (NCT) | This compound (NVC-422) | N-monochloro-2,2-dimethyltaurine (NVC-612) | Reference(s) |
| Structure | N-chloro derivative of taurine | N,N-dichloro-2,2-dimethyltaurine | N-monochloro-2,2-dimethyltaurine | researchgate.netresearchgate.netasm.org |
| Stability | Less stable due to dehydrochlorination | More stable due to C2-dimethyl substitution | More stable due to C2-dimethyl substitution | researchgate.net |
| Antimicrobial Activity | Broad-spectrum (bacteria, fungi, viruses) | Broad-spectrum, including resistant strains | Broad-spectrum | asm.orgresearchgate.netnih.govnih.gov |
| Efficacy in Corneal Model | Effective at 55 mM | Effective at 55 mM | Effective at 55 mM | researchgate.net |
| Activity in Human Blood | Maintained microbicidal activity | Maintained microbicidal activity | Maintained microbicidal activity | asm.orgnih.gov |
| Anticoagulant Activity | Present | Present | Present | asm.orgnih.gov |
Future Directions and Translational Research Landscape
Investigation of Advanced Delivery Systems and Formulations for Enhanced Topical Application
The efficacy of topical antimicrobial agents like Auriclosene is intrinsically linked to their formulation, which governs drug release, stability, and penetration to the site of infection. While initial formulations included eye drops and skin gels, future research will likely focus on advanced delivery systems to improve therapeutic outcomes. news-medical.net The exploration of novel hydrogels, for instance, offers a promising avenue. nih.gov These systems can be tailored to provide controlled release and can be formulated from a variety of natural or synthetic polymers. nih.gov
Nanotechnology presents a particularly innovative frontier for topical drug delivery. lubrizol.com Nanoemulgels, which are nanoemulsions incorporated into a gel base, combine the benefits of high drug solubility and stability with a favorable viscosity and spreadability for skin application. mdpi.com Other nanocarriers such as liposomes, niosomes, and solid lipid nanoparticles (SLNs) could also be investigated for this compound. lubrizol.com These systems can encapsulate active ingredients to protect them from degradation, overcome the skin's barrier, and sustain their release over extended periods. lubrizol.comjdermis.comstellarix.com For infections involving hair follicles, such as acne, specific polymeric nanocarriers are being designed to target these structures, which could be a relevant strategy for this compound. nih.gov Technologies like iontophoresis, which uses a mild electrical current, or microneedle patches could also be explored to enhance the penetration of this compound into or through the skin for specific indications. stellarix.comnih.gov
Table 1: Potential Advanced Delivery Systems for this compound
| Delivery System | Potential Advantages for this compound | Relevant Research Areas |
|---|---|---|
| Nanoemulgels | Enhanced drug solubility, improved skin permeation, and good stability. mdpi.com | Formulation development for skin infections like impetigo or wound healing. |
| Liposomes | Encapsulation of hydrophilic/hydrophobic compounds, controlled release, reduced irritation. jdermis.com | Ophthalmic formulations for conjunctivitis, dermatological applications. |
| Polymeric Nanoparticles | Targeted delivery to specific skin structures like hair follicles. nih.gov | Development of treatments for acne or other pilosebaceous unit infections. |
| Hydrogels | Biocompatibility, controlled release, and moisture retention for wound environments. nih.gov | Advanced wound care dressings, management of burn infections. |
| Microneedle Patches | Overcoming the stratum corneum barrier for deeper skin delivery. stellarix.com | Treatment of deeper skin infections or for localized, enhanced drug delivery. |
Exploration of this compound's Activity in Expanded Preclinical Infection Models
To fully delineate the therapeutic potential of this compound, its efficacy must be evaluated in a wider array of preclinical infection models that reflect complex clinical scenarios. nih.gov While its utility has been assessed in models of impetigo, bacterial conjunctivitis, and urinary catheter blockage, expanding these investigations is a logical next step. news-medical.netspringer.com Animal models are invaluable for assessing the in-vivo efficacy of new antimicrobial agents and for comparing their effectiveness against existing treatments. nih.goveurekaselect.com
Future studies could employ models of skin and soft-tissue infections that incorporate bacterial biofilms, a common complication in chronic wounds. nih.gov Given its success in preventing catheter encrustation, which is a biofilm-related process, its activity against biofilms in other contexts, such as orthopedic implant-associated infections, warrants investigation. nih.govbiospace.com Mouse models of pneumonia or sepsis could determine the potential of this compound for infections in other body sites, although it has primarily been developed for topical use. nih.goveurekaselect.com The use of noninvasive optical imaging in these models can allow for longitudinal monitoring of bacterial burden and host response, providing deeper insights into the compound's in-vivo dynamics. nih.gov
Table 2: Potential Expanded Preclinical Models for this compound
| Infection Model Type | Specific Model | Pathogens of Interest | Rationale |
|---|---|---|---|
| Skin Infection | Murine excisional wound biofilm model nih.gov | Staphylococcus aureus (MRSA), Pseudomonas aeruginosa | To assess efficacy against chronic, hard-to-treat wound infections where biofilms are prevalent. |
| Orthopedic Infection | Rabbit orthopedic implant infection model nih.gov | Staphylococcus aureus | To explore potential for preventing or treating infections on medical devices, building on catheter data. |
| Urinary Tract Infection | Murine model of catheter-associated UTI (CAUTI) vibiosphen.com | Proteus mirabilis, E. coli | To further characterize its mechanism in preventing biofilm and encrustation in a more complex in-vivo system. clinicaltrials.gov |
| Pulmonary Infection | Mouse model of bacterial pneumonia nih.gov | Klebsiella pneumoniae, P. aeruginosa | To evaluate its potential for inhaled administration against respiratory pathogens. |
Assessment of Synergistic Antimicrobial Effects with Co-Administered Agents
Combination therapy, where two or more drugs are used together, is a cornerstone of modern infectious disease treatment. nih.gov This approach can broaden the spectrum of activity, prevent the emergence of resistance, and achieve synergistic effects where the combined activity is greater than the sum of the individual agents. nih.govnih.gov Investigating this compound in combination with conventional antibiotics is a critical area for future research.
Given this compound's unique mechanism of oxidizing bacterial proteins, it may act synergistically with antibiotics that have different cellular targets, such as those inhibiting cell wall synthesis (e.g., beta-lactams), protein synthesis (e.g., aminoglycosides), or DNA replication (e.g., fluoroquinolones). news-medical.netnih.govnih.gov For example, a combination that includes a beta-lactam and an aminoglycoside is a typical strategy for severe Gram-negative infections. nih.gov Studies have shown that combining antibiotics can sometimes resensitize resistant bacteria to older drugs. plos.org Therefore, assessing this compound's ability to potentiate the activity of antibiotics against multi-drug resistant (MDR) strains of P. aeruginosa or MRSA would be of significant clinical interest. plos.orgnih.gov
Table 3: Potential Synergistic Combinations with this compound
| Co-Administered Agent Class | Example Drug | Rationale for Combination | Potential Target Infections |
|---|---|---|---|
| Beta-lactams | Ceftazidime | Different mechanisms of action (cell wall vs. protein oxidation) could lead to enhanced bacterial killing. nih.gov | Topical treatment of infections caused by P. aeruginosa. |
| Aminoglycosides | Tobramycin | Potential for synergy against resistant Gram-negative bacteria by targeting different cellular processes. nih.gov | Complicated skin and soft tissue infections, ophthalmic infections. |
| Fluoroquinolones | Ciprofloxacin | Combining a DNA synthesis inhibitor with this compound's mechanism may reduce the likelihood of resistance selection. nih.gov | Urinary catheter flush solutions, treatment of skin infections. |
| Glycopeptides | Vancomycin | To enhance activity against Gram-positive organisms like MRSA by attacking both the cell wall and key proteins. | Treatment of MRSA skin infections or decolonization. |
Advancing Mechanistic Understanding through Advanced Omics Approaches
While the primary mechanism of this compound is understood to involve the oxidation of critical bacterial protein residues like cysteine and methionine, advanced "omics" technologies can provide a more comprehensive and unbiased view of its cellular effects. news-medical.netnih.gov These approaches, including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles), can reveal the full spectrum of pathways disrupted by the compound. nih.govkmutnb.ac.thnih.gov
For example, transcriptomic analysis (e.g., RNA-Seq) of bacteria treated with this compound could identify which genes are upregulated or downregulated in response to the drug, pointing to stress responses or compensatory mechanisms. nih.gov Proteomics could be used to identify the complete set of protein targets beyond those initially identified, offering a global view of its impact on the bacterial proteome. tci-thaijo.org Metabolomics could then uncover downstream metabolic disruptions, such as the inhibition of energy metabolism or amino acid synthesis, that result from the initial protein damage. nih.gov Integrating these multi-omics datasets would provide a holistic understanding of this compound's mechanism of action and could help predict potential mechanisms of resistance. nih.gov
Strategic Approaches for Mitigating Future Antimicrobial Resistance Challenges
A key advantage of this compound is its reported low propensity for inducing microbial resistance. news-medical.netbiospace.com Its mechanism, which mimics the oxidative burst used by human immune cells, presents a mode of action that bacteria have not commonly developed resistance to. news-medical.net However, the history of antibiotics shows that resistance can eventually emerge to almost any agent. nih.gov Therefore, proactive strategies to mitigate this possibility are essential.
One core strategy is antimicrobial stewardship, which involves using the agent prudently and only when necessary to reduce selective pressure. mdpi.com Combination therapy, as discussed previously, is another powerful tool, as it is often more difficult for a bacterium to develop resistance to two drugs simultaneously. nih.govplos.org Further research should focus on long-term serial passage studies to determine if and how quickly resistance to this compound can be induced in vitro. If resistant mutants are generated, their mechanisms should be studied to understand potential vulnerabilities. These mechanisms often fall into categories such as modifying the drug target, inactivating the drug, or pumping it out of the cell (efflux). nih.govyoutube.com Understanding these potential escape pathways before they appear clinically is a crucial component of a long-term resistance mitigation strategy.
Role of this compound in the Development Pipeline for New Antimicrobial Agents
This compound represents a novel class of antimicrobial agents, the Aganocides, that are distinct from traditional antibiotics. biospace.com It is a synthetic N-chlorotaurine analogue developed by NovaBay Pharmaceuticals. Its journey through the development pipeline has seen it advance to Phase 2 clinical trials for several indications, including impetigo, urinary catheter blockage and encrustation (UCBE), and bacterial conjunctivitis. news-medical.netbiospace.com Positive results were reported in a Phase 2 study for UCBE, where an this compound irrigation solution significantly reduced catheter encrustation compared to saline. biospace.comauajournals.orgbiospace.com
However, development for some indications, such as bacterial conjunctivitis, was discontinued. springer.com As of late 2015, a Phase 2 efficacy study for urinary catheter patency was active but not recruiting, and no further updates have been posted on ClinicalTrials.gov. clinicaltrials.gov More recent development reports for preclinical work in other infections have not been identified. springer.com Despite the apparent stall in its clinical progression, this compound's role in the pipeline is significant as a proof-of-concept for non-antibiotic antimicrobials that have a low potential for resistance. news-medical.netbiospace.com The preclinical and clinical data generated for this compound serve as a valuable foundation for the development of other novel agents that aim to combat infections without contributing to the growing crisis of antibiotic resistance. nih.gov
Table 4: Summary of this compound Clinical Development Status (as of last reported data)
| Indication | Highest Development Phase | Clinical Trial Identifier (Example) | Last Reported Status |
|---|---|---|---|
| Impetigo | Phase II/III springer.com | NCT01235421 | Completed |
| Urinary Catheter Blockage & Encrustation | Phase II springer.com | NCT02130518 | Active, not recruiting (as of Dec 2015) clinicaltrials.gov |
| Bacterial Conjunctivitis | Discontinued springer.com | NCT01877694 | Terminated |
| Adenoviral Conjunctivitis | Phase II | NCT01532336 | Completed |
Q & A
Basic Question
- Methodological Approach : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Population: Bacterial strains with known resistance profiles.
- Intervention: this compound at varying concentrations.
- Comparison: Standard antimicrobial agents (e.g., silver sulfadiazine).
- Outcome: Minimum inhibitory concentration (MIC) and biofilm disruption efficacy.
- Time: Acute (24–48h) vs. chronic (7-day) exposure.
Reference guidelines for constructing research questions .
Advanced Question
- Methodological Approach : Integrate multi-omics data (transcriptomics, proteomics) to refine the question. For instance:
- "How does this compound modulate quorum-sensing pathways in Pseudomonas aeruginosa biofilms compared to traditional agents, and what genetic markers predict susceptibility?"
- Use systematic literature reviews to identify understudied pathways and validate hypotheses via CRISPR-Cas9 knockout models .
What experimental design considerations are critical for in vitro studies evaluating this compound’s efficacy?
Basic Question
- Methodological Approach :
- Standardize culture conditions (pH, temperature, growth medium) to ensure reproducibility.
- Include positive (e.g., ciprofloxacin) and negative (vehicle-only) controls.
- Use checkerboard assays to assess synergy with other antimicrobials.
Document protocols per Beilstein Journal of Organic Chemistry guidelines for replicability .
Advanced Question
- Methodological Approach :
- Optimize 3D tissue models or organoids to mimic in vivo biofilm environments.
- Incorporate real-time metabolic flux analysis (e.g., Seahorse XF) to quantify bacterial respiration changes post-treatment.
- Address inter-lab variability by sharing raw data via repositories like Zenodo .
How to resolve contradictions in this compound’s reported efficacy across studies?
Basic Question
Advanced Question
- Methodological Approach :
What ethical and practical challenges arise in designing in vivo studies for this compound?
Basic Question
- Methodological Approach :
- Follow institutional animal care protocols (IACUC) for dosing and endpoint criteria.
- Use blinding and randomization to reduce bias in efficacy assessments .
Advanced Question
- Methodological Approach :
- Design longitudinal studies to evaluate chronic toxicity, including histopathological and hematological markers.
- Address interspecies variability by comparing murine and ex vivo human tissue models .
How to characterize this compound’s physicochemical properties for stability studies?
Basic Question
- Methodological Approach :
- Use HPLC-MS for purity assessment (>95% threshold).
- Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines .
Advanced Question
- Methodological Approach :
- Apply synchrotron X-ray diffraction (XRD) to identify polymorphic forms under stress conditions.
- Pair with molecular dynamics simulations to predict degradation pathways .
What strategies enhance literature review rigor for this compound-related research?
Basic Question
Advanced Question
- Methodological Approach :
How to design translational studies bridging this compound’s in vitro and clinical outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
